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Compound of Interest

Compound Name:
5-(Bromomethyl)-1-methyl-1H-

indazole

Cat. No.: B1521041 Get Quote

Introduction
5-(bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal

chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group

and a versatile indazole core, makes it a valuable intermediate for the synthesis of a diverse

range of bioactive molecules. Accurate and comprehensive structural elucidation of this

compound is paramount to ensure the integrity of subsequent synthetic transformations and

the biological evaluation of its derivatives. This in-depth technical guide provides a detailed

overview of the spectroscopic analysis of 5-(bromomethyl)-1-methyl-1H-indazole, offering

insights into the expected spectral characteristics and providing standardized protocols for data

acquisition. This document is intended for researchers, scientists, and drug development

professionals who require a thorough understanding of the structural features of this important

synthetic intermediate.

The molecular structure of 5-(bromomethyl)-1-methyl-1H-indazole is presented below. The

numbering of the indazole ring system is crucial for the correct assignment of spectroscopic

signals.

Caption: Molecular structure of 5-(bromomethyl)-1-methyl-1H-indazole.
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NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules in solution. For 5-(bromomethyl)-1-methyl-1H-indazole, both ¹H and ¹³C NMR

provide unambiguous information about the connectivity and electronic environment of the

atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-(bromomethyl)-1-methyl-1H-indazole is expected to show distinct

signals for the aromatic protons, the methyl protons, and the methylene protons of the

bromomethyl group. The chemical shifts are influenced by the electronic effects of the

substituents and the aromatic ring current.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.0 s 1H H-4

~7.4 - 7.6 d 1H H-7

~7.2 - 7.4 d 1H H-6

~4.6 s 2H -CH₂Br

~4.0 s 3H N-CH₃

Causality Behind Predicted Chemical Shifts:

Aromatic Protons (H-4, H-6, H-7): These protons resonate in the typical aromatic region (δ

7.0-8.0 ppm). The precise chemical shifts are influenced by the electron-donating N-methyl

group and the electron-withdrawing effect of the bromomethyl group, as well as anisotropic

effects from the fused ring system. H-4 is expected to be the most deshielded due to its

proximity to the electron-withdrawing bromine atom and the ring nitrogen.

Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are

expected to appear as a singlet around δ 4.6 ppm. The resonance of bromomethyl protons is

typically observed in the region of δ 3.4–4.7 ppm.[1] The deshielding is due to the strong

electron-withdrawing inductive effect of the adjacent bromine atom.
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N-Methyl Protons (N-CH₃): The protons of the N-methyl group are expected to resonate as a

singlet around δ 4.0 ppm. This downfield shift, compared to a typical aliphatic methyl group,

is due to the attachment to the nitrogen atom within the aromatic indazole ring system.

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-(bromomethyl)-1-methyl-1H-
indazole in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Instrument Parameters:

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse experiment (zg30)

Acquisition Time: 3-4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-32

Temperature: 298 K

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at δ

0.00 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each

unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~140 C-7a

~135 C-3a

~130 C-5

~128 C-3

~122 C-6

~120 C-4

~109 C-7

~35 N-CH₃

~30 -CH₂Br

Causality Behind Predicted Chemical Shifts:

Aromatic Carbons (C-3a to C-7a): These carbons resonate in the typical downfield region for

aromatic systems (δ 110-160 ppm). The specific shifts are influenced by the nitrogen atoms

and the substituents.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to

resonate around δ 30 ppm. The significant upfield shift compared to the aromatic carbons is

due to its sp³ hybridization. The attachment to the electronegative bromine atom causes a

downfield shift compared to an unsubstituted methyl group.

N-Methyl Carbon (N-CH₃): This sp³ hybridized carbon is expected to appear around δ 35

ppm, with its chemical shift influenced by the direct attachment to the nitrogen atom.

Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Parameters:

Spectrometer: 100 MHz or higher
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Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 512-1024 (or more for dilute samples)

Temperature: 298 K

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent signal of CDCl₃ at δ 77.16 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming the molecular formula and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ion Fragmentation Pathway

224/226 [M]⁺

Molecular ion peak with

characteristic 1:1 ratio for

bromine isotopes (⁷⁹Br and

⁸¹Br)

145 [M - Br]⁺ Loss of a bromine radical

117 [M - Br - HCN]⁺
Subsequent loss of hydrogen

cyanide from the indazole ring

Causality Behind Fragmentation Pattern:

Molecular Ion Peak ([M]⁺): The presence of a pair of peaks of nearly equal intensity at m/z

224 and 226 is a definitive indicator of a monobrominated compound, corresponding to the

isotopes ⁷⁹Br and ⁸¹Br.[2]
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Loss of Bromine ([M - Br]⁺): The C-Br bond is relatively weak and can readily undergo

homolytic cleavage upon electron impact, leading to the loss of a bromine radical and the

formation of a stable benzylic-type carbocation at m/z 145.

Further Fragmentation: The indazole ring can undergo further fragmentation, with a common

pathway being the loss of HCN, a stable neutral molecule.

Experimental Protocol for Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) via direct infusion or through a GC or LC inlet.

Instrument Parameters (EI):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 50-300

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and

characteristic fragment ions.

[C₉H₉BrN₂]⁺˙
m/z 224/226

[C₉H₉N₂]⁺
m/z 145

- Br• [C₈H₈N]⁺
m/z 117

- HCN

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.
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Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H stretch[3][4]

2950-2850 Medium-Weak
Aliphatic C-H stretch (N-CH₃

and -CH₂Br)

1620-1580 Medium-Strong
Aromatic C=C ring

stretching[5]

1500-1450 Medium-Strong
Aromatic C=C ring

stretching[5]

1250-1000 Medium C-N stretching

700-600 Strong C-Br stretch

900-675 Strong
Aromatic C-H out-of-plane

bending[3]

Causality Behind IR Absorptions:

C-H Stretching: The aromatic C-H stretching vibrations appear at a slightly higher frequency

(>3000 cm⁻¹) than the aliphatic C-H stretches (<3000 cm⁻¹).[6]

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within

the indazole ring typically give rise to two or more bands in the 1620-1450 cm⁻¹ region.[5]

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear

in the lower frequency region of the spectrum.

C-H Out-of-Plane Bending: The pattern of these strong bands in the 900-675 cm⁻¹ region

can sometimes be used to infer the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy

Sample Preparation:
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Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption

bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic systems like indazole exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption

λ_max (nm) Solvent Electronic Transition

~250-260 Ethanol π → π

~280-290 Ethanol π → π

Causality Behind UV-Vis Absorption:

The indazole ring system is an aromatic chromophore that undergoes π → π* electronic

transitions upon absorption of UV radiation. The presence of substituents can cause a shift in

the absorption maxima (λ_max) and a change in the molar absorptivity.
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Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 5-(bromomethyl)-1-methyl-1H-indazole in

a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in

the range of 10⁻⁴ to 10⁻⁵ M).

Instrument Parameters:

Spectrometer: Double-beam UV-Vis spectrophotometer

Scan Range: 200-400 nm

Blank: Use the pure solvent as a blank.

Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum

absorbance (λ_max).

Conclusion
The comprehensive spectroscopic analysis of 5-(bromomethyl)-1-methyl-1H-indazole using

NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure.

The predicted data and experimental protocols outlined in this guide serve as a valuable

resource for the unambiguous identification and characterization of this important synthetic

intermediate. Adherence to these analytical methodologies will ensure the quality and reliability

of research and development efforts that utilize this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1-methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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